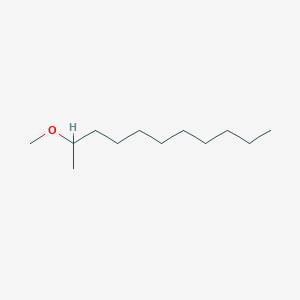
2-Methoxyundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyundecane is an organic compound with the molecular formula C12H26O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its use in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:
Step 1: Preparation of the alkoxide ion by reacting sodium or potassium with methanol.
Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
2-Methoxyundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxyundecane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological membranes and other systems. Its effects are often mediated through its ability to alter the physical properties of lipid bilayers and other structures.
Comparaison Avec Des Composés Similaires
- 2-Methoxydecane
- 2-Methoxydodecane
- 2-Ethoxyundecane
Comparison: 2-Methoxyundecane is unique due to its specific chain length and methoxy substitution, which confer distinct physical and chemical properties. Compared to shorter or longer chain ethers, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
91635-43-7 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2-methoxyundecane |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3 |
Clé InChI |
DCGYGJJNPHIDMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


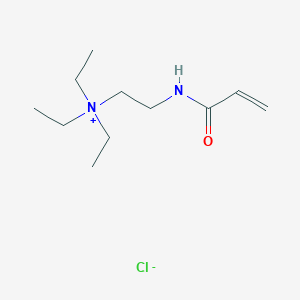

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
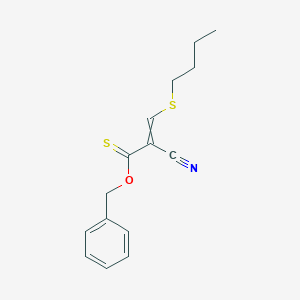
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
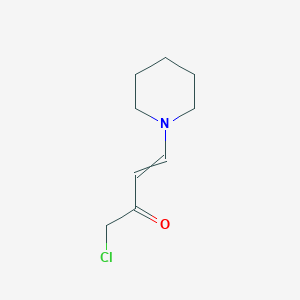
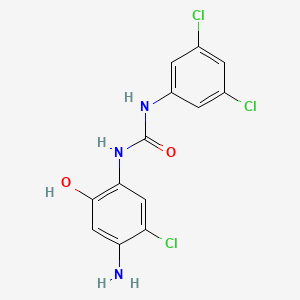

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

